![molecular formula C16H22ClN B14318806 (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine CAS No. 109296-29-9](/img/structure/B14318806.png)
(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine: is an organic compound that features a benzyl group, a chloromethyl group, and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a chlorinating agent.
Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include chlorinating agents, amines, and benzyl halides.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the imine group may be converted to an amide or other oxidized forms.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Amides or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The benzyl and chloromethyl groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (1E)-N-Benzyl-1-[1-(bromomethyl)cyclohexyl]ethan-1-imine
- (1E)-N-Benzyl-1-[1-(iodomethyl)cyclohexyl]ethan-1-imine
- (1E)-N-Benzyl-1-[1-(methyl)cyclohexyl]ethan-1-imine
Uniqueness:
- Chloromethyl Group: The presence of the chloromethyl group provides unique reactivity compared to other halomethyl derivatives.
- Cyclohexyl Ring: The cyclohexyl ring imparts specific steric and electronic properties that influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
109296-29-9 | |
Molekularformel |
C16H22ClN |
Molekulargewicht |
263.80 g/mol |
IUPAC-Name |
N-benzyl-1-[1-(chloromethyl)cyclohexyl]ethanimine |
InChI |
InChI=1S/C16H22ClN/c1-14(16(13-17)10-6-3-7-11-16)18-12-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3 |
InChI-Schlüssel |
GBNHRTYDFVIAIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCC1=CC=CC=C1)C2(CCCCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.